Sincalide is a synthetic peptide hormone that acts as a potent and selective agonist of the cholecystokinin (CCK) receptor, specifically the CCK-A receptor subtype. [] It is a truncated analog of cholecystokinin, consisting of the eight C-terminal amino acids of the naturally occurring hormone. [] Sincalide is widely employed in scientific research as a pharmacological tool to investigate a variety of physiological processes and disease models related to CCK receptor activation. Its applications span diverse fields, including gastroenterology, neurology, and endocrinology.
Sincalide can be synthesized using solid-phase peptide synthesis (SPPS) methodologies. [, ]
One approach involves sequentially coupling protected amino acids onto a solid support resin, starting with the C-terminal phenylalanine residue and proceeding towards the N-terminus. [, ] The specific coupling agents and conditions employed can impact the efficiency and purity of the final product. [, ] After the peptide chain assembly, a cleavage step is performed to release the synthesized Sincalide from the resin. [, ] Subsequent purification steps, such as reversed-phase high-performance liquid chromatography (RP-HPLC), are typically employed to obtain Sincalide with high purity. [, ]
Another method focuses on improving coupling efficiency and reducing byproducts during synthesis. [] This method minimizes the formation of undesired byproducts and ensures product stability without compromising purity. []
Sincalide's molecular structure consists of eight amino acids arranged in a specific sequence: Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2. [] It is structurally similar to the C-terminal octapeptide of cholecystokinin, with a sulfated tyrosine residue at position 7, which is crucial for its biological activity. [, ]
Sincalide exerts its biological effects by binding to and activating CCK receptors, predominantly the CCK-A receptor subtype. [, ] These receptors are G protein-coupled receptors located on the surface of various cell types, including those in the gallbladder, pancreas, and gastrointestinal tract. [, ] Upon binding to CCK-A receptors, Sincalide initiates a signaling cascade that leads to the release of intracellular calcium ions. [, ] This increase in intracellular calcium levels triggers a variety of physiological responses, such as gallbladder contraction, pancreatic enzyme secretion, and modulation of gastrointestinal motility. [, , , , ]
Evaluating Gallbladder Function: Sincalide is frequently used in conjunction with cholescintigraphy to assess gallbladder contraction and emptying. [, , , , , , , , , , , , ] By stimulating gallbladder contraction, Sincalide enables the calculation of the gallbladder ejection fraction (GBEF), a key parameter for diagnosing chronic acalculous gallbladder disease. [, , , , , , , , , , , , ]
Investigating Pancreatic Function: Sincalide stimulates pancreatic enzyme secretion, making it useful in evaluating pancreatic exocrine function. [, ] Researchers can assess pancreatic response to Sincalide stimulation to diagnose conditions like chronic pancreatitis. [, ]
Studying Gastrointestinal Motility: Sincalide influences gastrointestinal motility by affecting smooth muscle contraction and transit time. [, , , , ] Researchers utilize Sincalide to understand normal gastrointestinal motility and investigate motility disorders. [, , , , ]
Exploring Central Nervous System Effects: Sincalide crosses the blood-brain barrier and interacts with CCK receptors in the brain. [, ] This property makes it useful for investigating the role of CCK in various neurological processes, including pain perception, anxiety, and feeding behavior. [, ]
Investigating Sphincter of Oddi Function: Sincalide can be used in conjunction with hepatobiliary scintigraphy to assess sphincter of Oddi function. [] Researchers can evaluate the dynamics of common bile duct (CBD) diameter post-Sincalide administration, providing insights into potential sphincter of Oddi dysfunction. []
Diagnosing Chronic Acalculous Gallbladder Disease: Sincalide-stimulated cholescintigraphy is a standard procedure for diagnosing chronic acalculous gallbladder disease. [, , , , , , , , , , , , ] A low GBEF after Sincalide administration suggests impaired gallbladder function, potentially indicating chronic acalculous gallbladder disease. [, , , , , , , , , , , , ]
Evaluating Pancreatic Enzyme Deficiency: Sincalide stimulation tests are used to assess pancreatic enzyme secretion in individuals suspected of having pancreatic insufficiency. [] By measuring enzyme levels in response to Sincalide, clinicians can diagnose and manage conditions like chronic pancreatitis or cystic fibrosis. []
Investigating Irritable Bowel Syndrome (IBS): Sincalide has been used in research settings to induce symptoms similar to those experienced by individuals with IBS, such as abdominal pain and altered bowel habits. [] This allows researchers to study the mechanisms underlying IBS and explore potential therapeutic interventions. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7